REACTION_SMILES
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[C:2]1(=[O:17])[c:3]2[c:4]([cH:13][cH:14][cH:15][cH:16]2)[C:5](=[O:12])[N:6]1[CH2:7][S:8](=[O:9])(=[O:10])[OH:11].[Cl:18][P:19]([Cl:20])([Cl:21])([Cl:22])[Cl:23].[K:1].[cH:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[C:2]1(=[O:17])[c:3]2[c:4]([cH:13][cH:14][cH:15][cH:16]2)[C:5](=[O:12])[N:6]1[CH2:7][S:8](=[O:9])(=[O:10])[Cl:18]
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Name
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O=C1c2ccccc2C(=O)N1CS(=O)(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1CS(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |